molecular formula C12H12FN3O B2675913 5-Fluoro-N-(2-methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 2415535-25-8

5-Fluoro-N-(2-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B2675913
CAS No.: 2415535-25-8
M. Wt: 233.246
InChI Key: FCGISUDFRYANMS-UHFFFAOYSA-N
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Description

5-Fluoro-N-(2-methoxyphenyl)-6-methylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxy group attached to the phenyl ring, and a methyl group at the 6th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(2-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and 5-fluoro-6-methylpyrimidine-4-carboxylic acid.

    Formation of Intermediate: The 2-methoxyaniline undergoes a nucleophilic aromatic substitution reaction with 5-fluoro-6-methylpyrimidine-4-carboxylic acid to form an intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction using appropriate reagents and conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(2-methoxyphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-N-(2-methoxyphenyl)-6-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(2-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-N-(2-methylphenyl)-6-methylpyrimidin-4-amine
  • 5-Fluoro-N-(2-ethoxyphenyl)-6-methylpyrimidin-4-amine
  • 5-Fluoro-N-(2-chlorophenyl)-6-methylpyrimidin-4-amine

Uniqueness

5-Fluoro-N-(2-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-fluoro-N-(2-methoxyphenyl)-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-8-11(13)12(15-7-14-8)16-9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGISUDFRYANMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC=CC=C2OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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